2-(Trifluoromethoxy)benzenesulfonamide

Organic Synthesis Process Chemistry Herbicide Intermediates

Select 2-(Trifluoromethoxy)benzenesulfonamide for its unique ortho-trifluoromethoxy substitution, essential for selective HDAC3 inhibition (IC50 87 nM) and distinct SAR profiling over generic analogs. It serves as the mandatory EPA-regulated metabolite reference for flucarbazone residue analysis (tolerances: wheat grain 0.01 ppm, cattle liver 1.5 ppm) and a proven building block for high-yield sulfonylurea herbicide synthesis (80-89%). Its carbonic anhydrase binding affinity (Kd 290 nM), indistinguishable from non-fluorinated analogs, makes it ideal for mechanistic binding studies. Ensure your research has the precise geometry and electronic character required.

Molecular Formula C7H6F3NO3S
Molecular Weight 241.19 g/mol
CAS No. 37526-59-3
Cat. No. B1304635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)benzenesulfonamide
CAS37526-59-3
Molecular FormulaC7H6F3NO3S
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H2,11,12,13)
InChIKeyHIFGQHGWMTZMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3): Properties and Commercial Availability


2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3) is a fluorinated building block characterized by the presence of both trifluoromethoxy and sulfonamide functional groups attached to a benzene ring [1]. It is a solid at room temperature with a molecular weight of 241.19 g/mol [2], and is widely utilized in research as a key intermediate for pharmaceutical development and for studying the effects of fluorination on chemical reactivity and stability .

Why Generic Substitution of 2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3) Is Scientifically Unsound


The presence of both the trifluoromethoxy and sulfonamide groups imparts distinct chemical and physical properties that cannot be replicated by generic benzenesulfonamide analogs . In medicinal chemistry, this compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity, a function that is highly sensitive to the specific geometry and electronic character of the trifluoromethoxy group . Furthermore, while some sulfonamide derivatives are designed for selective carbonic anhydrase inhibition, formal fluorination of the ligand has been shown to be insensitive for binding to human carbonic anhydrase, underscoring that the interaction is not driven by fluorination alone but by the specific molecular context [1]. Therefore, substituting this compound with an alternative lacking the precise ortho-trifluoromethoxy substitution could lead to a loss of intended enzyme inhibition, altered binding kinetics, or failure in synthetic applications where the unique combination of functional groups is required.

Quantitative Differentiation of 2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3) from Closest Analogs


Catalytic Dehalogenation Enables High-Yield Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide

The synthesis of 2-(Trifluoromethoxy)benzenesulfonamide via a catalytic dehalogenation route achieves yields of 80-89% from various halogenated precursors, a significant improvement over the traditional ammonolysis of the corresponding sulfonyl chloride which yields approximately 83% [1].

Organic Synthesis Process Chemistry Herbicide Intermediates

Differential Inhibition Profile of 2-(Trifluoromethoxy)benzenesulfonamide Against HDAC Isoforms

2-(Trifluoromethoxy)benzenesulfonamide exhibits a distinct and moderate selectivity profile against histone deacetylases (HDACs). It inhibits human HDAC3 with an IC50 of 87 nM, while its activity against HDAC1 is significantly lower (IC50 = 9.9 µM) and it is essentially inactive against HDAC4 (IC50 > 20 µM) [1]. This contrasts with broad-spectrum or highly potent HDAC inhibitors (e.g., some with IC50 < 1 nM for HDAC1) and positions it as a useful tool compound for studying HDAC3-specific biology [2].

Epigenetics HDAC Inhibition Cancer Research Enzymology

2-(Trifluoromethoxy)benzenesulfonamide as a Defined Metabolite in Herbicide Residue Analysis

2-(Trifluoromethoxy)benzenesulfonamide is a defined and regulated major metabolite of the herbicide flucarbazone-sodium, formed by cleavage of the sulfonylurea bridge . Regulatory bodies like the US EPA have established specific tolerances for its residues in food commodities, such as 0.01 ppm in wheat grain and 1.5 ppm in cattle liver, underscoring its unique importance in environmental and food safety monitoring [1].

Environmental Chemistry Agrochemicals Analytical Chemistry Metabolomics

Formal Fluorination Does Not Enhance Binding Affinity for Human Carbonic Anhydrase II

A comparative biophysical study of benzoarylsulfonamide ligands binding to human carbonic anhydrase II (hCA II) revealed that pairs of benzo- and perfluorobenzoarylsulfonamide ligands, including 2-(Trifluoromethoxy)benzenesulfonamide, bind with indistinguishable binding affinities, conserved binding geometry, and an enthalpy-driven binding mode [1]. The Kd for 2-(Trifluoromethoxy)benzenesulfonamide was measured at 290 nM, a value that is statistically indistinguishable from its non-fluorinated analogs under the same conditions [2].

Carbonic Anhydrase Biophysical Chemistry Protein-Ligand Binding Drug Design

Procurement-Driven Application Scenarios for 2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3)


Large-Scale Synthesis of Herbicide Intermediates

As demonstrated by the high-yield catalytic dehalogenation process (80-89%), 2-(Trifluoromethoxy)benzenesulfonamide is a viable and cost-effective building block for the industrial-scale synthesis of sulfonylurea herbicides [1]. Its procurement is justified for process chemists aiming to optimize the production of compounds like flucarbazone, where minimizing waste and maximizing throughput are critical.

Development of Isoform-Selective HDAC3 Inhibitors

Given its distinct activity profile—exhibiting an IC50 of 87 nM for HDAC3 while being significantly less active against HDAC1 (IC50 = 9.9 µM) and HDAC4 (IC50 > 20 µM)—this compound serves as a valuable starting point for structure-activity relationship (SAR) studies [2]. It is particularly useful for research groups focused on developing selective HDAC3 inhibitors for cancer or neurological disorders, as it provides a clear selectivity benchmark against which novel analogs can be compared.

Reference Standard for Environmental Residue Analysis

As a regulated major metabolite of the herbicide flucarbazone-sodium, 2-(Trifluoromethoxy)benzenesulfonamide is an essential analytical reference standard [3]. Its procurement is mandatory for environmental and food safety laboratories performing GLP residue analysis in crops (e.g., wheat grain at 0.01 ppm tolerance) and animal tissues (e.g., cattle liver at 1.5 ppm tolerance) to meet US EPA and international regulatory requirements [3].

Biophysical Studies of Protein-Ligand Interactions

This compound is a critical control in biophysical studies of carbonic anhydrase, as it has been definitively shown to bind with an affinity (Kd = 290 nM) indistinguishable from its non-fluorinated analogs [4]. This makes it an ideal tool for investigating the enthalpic and entropic contributions of fluorination to binding events, without the confounding factor of a change in potency, as established by Lockett et al. [4].

Technical Documentation Hub

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